![molecular formula C15H24N2O4 B1387670 1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid CAS No. 1199215-86-5](/img/structure/B1387670.png)
1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins, helping to understand the complex dynamics within a cell .
Chemical Synthesis
In the field of chemical synthesis, this acid serves as a building block for creating a variety of complex molecules. Its structure allows for the introduction of tert-butyl and piperidine moieties into target molecules, which can be pivotal in synthesizing pharmaceuticals and other organic compounds .
Chromatography
Chromatography, a technique for separating mixtures, can employ this compound in the development of new stationary phases. Its unique structure could potentially interact with analytes in novel ways, improving the separation efficiency of various substances .
Analytical Chemistry
Analytical chemists may use this compound as a standard or reference material when calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it suitable for such applications .
Material Science
In material science, researchers might explore the use of this acid in the synthesis of new polymeric materials. Its incorporation into polymers could impart desirable mechanical and thermal properties due to its rigid backbone structure .
Palladium-Catalyzed Reactions
This compound is a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides. This reaction is significant for creating compounds like 4-pyridylpiperidinyl esters, which have applications in pharmaceuticals and agrochemicals .
Drug Development
The tert-butyl group in this compound is often used in drug development as a protecting group for amines. This allows for selective reactions to occur elsewhere in the molecule without affecting the amine functionality .
Safety and Toxicology
In safety and toxicology research, this compound’s effects on biological systems can be studied. Understanding its toxicity, metabolism, and interaction with biological targets is crucial for developing safe and effective drugs .
Mechanism of Action
properties
IUPAC Name |
1-(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)17-9-11(8-12(17)18)13(19)16-6-4-10(5-7-16)14(20)21/h10-11H,4-9H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGNNNVCJXWVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C(=O)N2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128273 | |
Record name | 1-[[1-(1,1-Dimethylethyl)-5-oxo-3-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401128273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid | |
CAS RN |
1199215-86-5 | |
Record name | 1-[[1-(1,1-Dimethylethyl)-5-oxo-3-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[1-(1,1-Dimethylethyl)-5-oxo-3-pyrrolidinyl]carbonyl]-4-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401128273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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